Clobutinol
Overview
Description
Clobutinol is a cough suppressant that was formerly distributed under various trade names such as Biotussin, Lomisat, Pertoxil, and Silomat . It was used to treat irritable, non-productive coughs. due to its potential to cause cardiac arrhythmia and prolong the QT interval, it was withdrawn from the market in 2007 .
Mechanism of Action
Target of Action
Clobutinol is a cough suppressant .
Pharmacokinetics
A study has been conducted on the pharmacokinetics of this compound in healthy volunteers following oral administration of a single dose and repeated rising doses .
Result of Action
This compound acts as a cough suppressant . It was found to potentially prolong the qt interval, which can lead to cardiac arrhythmia . Due to this risk, this compound has been withdrawn from the US and EU markets .
Action Environment
Furthermore, it has been withdrawn from the market due to potential risks of cardiac arrhythmia .
Biochemical Analysis
Biochemical Properties
These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .
Cellular Effects
It is known that Clobutinol may prolong the QT interval, which could potentially influence cell signaling pathways .
Molecular Mechanism
It is known that this compound may prolong the QT interval, suggesting that it may interact with ion channels in the heart .
Dosage Effects in Animal Models
It is known that this compound was withdrawn from the market due to potential cardiac arrhythmia in some patients , suggesting that high doses could potentially have adverse effects.
Preparation Methods
Clobutinol can be synthesized through a series of chemical reactions involving the formation of a phenylbutylamine moiety. The synthetic route typically involves the reaction of 4-chlorobenzyl chloride with dimethylamine, followed by the addition of a butan-2-ol group . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Clobutinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clobutinol has been used in various scientific research applications, including:
Chemistry: It has been studied for its chemical properties and reactions, particularly in the context of synthetic organic chemistry.
Biology: Research has focused on its effects on biological systems, including its potential to cause cardiac arrhythmia.
Medicine: this compound was used as a cough suppressant before its withdrawal from the market.
Industry: This compound has been used in the pharmaceutical industry for the production of cough suppressants.
Comparison with Similar Compounds
Clobutinol can be compared with other cough suppressants such as dextromethorphan and codeine. Unlike this compound, dextromethorphan and codeine are still widely used and have different mechanisms of action. Dextromethorphan acts on the sigma-1 receptor, while codeine is an opioid that acts on the mu-opioid receptor . This compound’s unique property of prolonging the QT interval sets it apart from these other compounds .
Biological Activity
Clobutinol is a non-narcotic antitussive agent that has been utilized primarily for the treatment of coughs. Its biological activity encompasses various mechanisms, including effects on the central nervous system and peripheral pathways involved in cough reflex modulation. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound exhibits its antitussive effects through several proposed mechanisms:
- Central Action : this compound is believed to act on the cough center in the medulla oblongata, thereby reducing the sensitivity of the cough reflex. This central mechanism is similar to that of other antitussive agents like codeine but without the narcotic effects .
- Peripheral Action : Studies suggest that this compound may also have peripheral effects by modulating sensory nerve activity in the airways. This includes potential interactions with transient receptor potential (TRP) channels, which are involved in nociception and cough reflex pathways .
- Mucokinetic Effects : this compound has been noted to influence mucus secretion, promoting a more fluid mucus that can be expectorated more easily. This property could aid in alleviating cough associated with mucus overproduction .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which play a crucial role in drug metabolism and toxicity. The understanding of its metabolic pathways is essential for predicting drug interactions and potential adverse effects .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Series on Poisoning : A documented series of poisonings involving this compound revealed significant respiratory depression and altered consciousness in patients, underscoring the importance of monitoring respiratory function during treatment .
- Long QT Syndrome : Research indicates that this compound may precipitate Long QT syndrome in susceptible individuals, suggesting caution in its use among patients with congenital heart conditions .
Research Findings
A variety of studies have investigated this compound's efficacy and safety:
- Antitussive Efficacy : In controlled trials, this compound has demonstrated significant reductions in cough frequency compared to placebo, particularly in patients with chronic cough due to respiratory conditions .
- Comparative Studies : this compound was found to be effective against cough induced by captopril, a common antihypertensive medication known to cause cough as a side effect. This positions this compound as a viable treatment option for managing drug-induced coughs .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHQGIIZCJATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022838 | |
Record name | Clobutinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
145-148 | |
Record name | Clobutinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14860-49-2, 25085-17-0 | |
Record name | Clobutinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14860-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobutinol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobutinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clobutinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobutinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBUTINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diethylenetriamine crosslinked with epichlorohydrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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